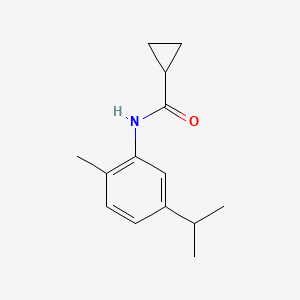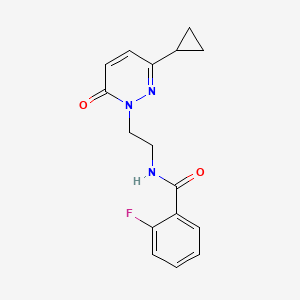
1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a synthetic organic compound featuring a thiazole ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The targets of thiazole derivatives can vary widely depending on the specific compound and its structure. Some thiazole derivatives have been found to have antimicrobial activity, suggesting they may target bacterial or fungal cells . Other thiazole derivatives have shown antitumor activity, indicating they may target cancer cells .
The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives may interact with their targets by binding to specific proteins or enzymes, thereby inhibiting their function . The resulting changes could include the death of microbial or cancer cells, reduction of inflammation, or other effects depending on the specific compound and its targets .
The biochemical pathways affected by thiazole derivatives can be diverse. Depending on the specific compound and its targets, it could affect a variety of cellular processes, such as cell division, protein synthesis, or metabolic pathways .
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the route of administration . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action of thiazole derivatives can include effects at the molecular and cellular levels. For example, if the compound has antitumor activity, the result of action might include the death of cancer cells or the inhibition of tumor growth .
Environmental factors can influence the action, efficacy, and stability of thiazole derivatives. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide are currently unknown. Thiazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 4-Methylbenzyl Group: This step involves the nucleophilic substitution of a thiazole derivative with 4-methylbenzyl chloride in the presence of a base.
Acetylation: The thiazole derivative is then acetylated using acetyl chloride or acetic anhydride.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the piperidine derivative with an appropriate isocyanate or by amidation with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylbenzyl group.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: The thiazole ring and the piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or thiols, are commonly employed.
Major Products:
Oxidation Products: Oxidized derivatives of the thiazole ring or the 4-methylbenzyl group.
Reduction Products: Reduced forms of the carbonyl groups or the thiazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2,4-disubstituted thiazoles share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and its derivatives are structurally related and may exhibit similar pharmacological properties.
Uniqueness: 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is unique due to the specific combination of the thiazole and piperidine rings with the 4-methylbenzylthio group, which may confer distinct biological activities and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-2-4-14(5-3-13)11-25-19-21-16(12-26-19)10-17(23)22-8-6-15(7-9-22)18(20)24/h2-5,12,15H,6-11H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRTBNDNFOOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)
![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)
![rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724163.png)


![5-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2724168.png)
